(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
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Overview
Description
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloronitrophenyl Group: This step involves the nitration of a chlorobenzene derivative followed by its coupling with the furan ring.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Final Coupling: The final step involves the coupling of the furan and triazole rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring may also play a role in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: shares similarities with other compounds containing furan, triazole, and chloronitrophenyl groups.
4-Methoxyphenethylamine: Another compound with a phenyl group substituted with a methoxy group, used in organic synthesis.
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a triazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8ClN5O3 |
---|---|
Molecular Weight |
317.69g/mol |
IUPAC Name |
(E)-1-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H8ClN5O3/c14-11-3-1-9(5-12(11)19(20)21)13-4-2-10(22-13)6-17-18-7-15-16-8-18/h1-8H/b17-6+ |
InChI Key |
FDJGDOYWMYXNRB-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)[N+](=O)[O-])Cl |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-])Cl |
solubility |
1.2 [ug/mL] |
Origin of Product |
United States |
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